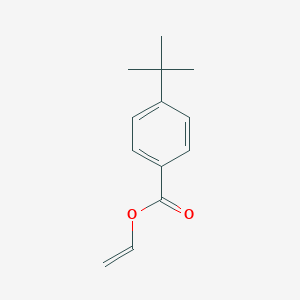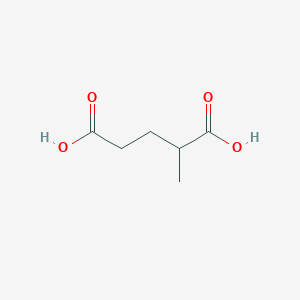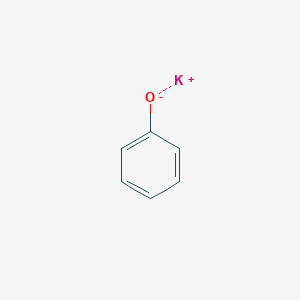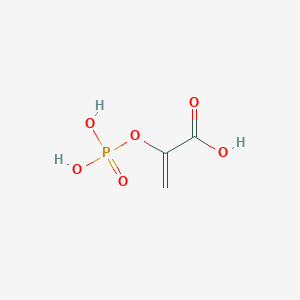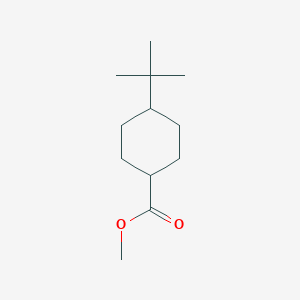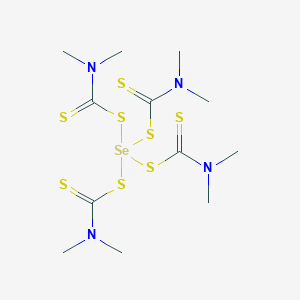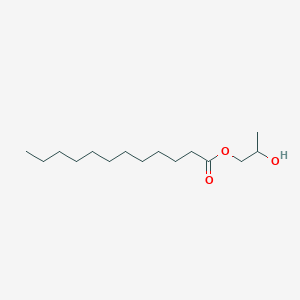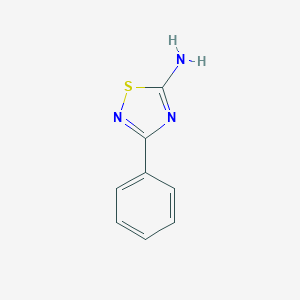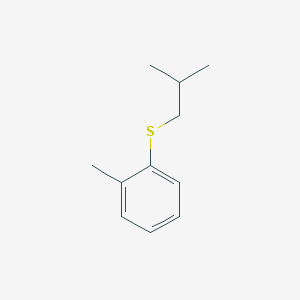
Sulfide, isobutyl o-tolyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfide, isobutyl o-tolyl, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a colorless liquid with a pungent odor and is commonly used in organic synthesis.
Mechanism of Action
The mechanism of action of sulfide, isobutyl o-tolyl, is not fully understood. However, it is believed to act as a nucleophile in organic reactions, attacking electrophilic centers. It can also act as a Lewis base and coordinate with metal ions.
Biochemical and Physiological Effects:
Sulfide, isobutyl o-tolyl, has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and can cause irritation to the skin, eyes, and respiratory system. It is also a potential carcinogen.
Advantages and Limitations for Lab Experiments
One of the advantages of using sulfide, isobutyl o-tolyl, in lab experiments is its ability to form carbon-sulfur bonds. This makes it a useful reagent in organic synthesis. However, its toxicity and potential carcinogenic properties make it a hazardous chemical to work with, requiring proper safety precautions.
Future Directions
There are several future directions for the research of sulfide, isobutyl o-tolyl. One area of interest is its potential as a catalyst in organic reactions. Another area of interest is its use as a ligand in coordination chemistry. Further studies on its toxicity and potential carcinogenic properties are also needed to ensure safe handling in the laboratory.
In conclusion, sulfide, isobutyl o-tolyl, is a chemical compound that has gained significant attention in scientific research due to its unique properties. Its ability to form carbon-sulfur bonds makes it a useful reagent in organic synthesis, while its potential as a catalyst and ligand in coordination chemistry presents opportunities for further research. However, its toxicity and potential carcinogenic properties require proper safety precautions in the laboratory.
Synthesis Methods
Sulfide, isobutyl o-tolyl, can be synthesized by the reaction of sodium sulfide with isobutyl bromide and o-tolyl bromide. The reaction takes place in anhydrous ethanol under reflux conditions. The product is then extracted with diethyl ether and purified by distillation.
Scientific Research Applications
Sulfide, isobutyl o-tolyl, has been widely used in scientific research due to its unique properties. It has been used as a reagent in organic synthesis to form carbon-sulfur bonds. It has also been used as a ligand in coordination chemistry and as a catalyst in various reactions.
properties
CAS RN |
15561-00-9 |
|---|---|
Product Name |
Sulfide, isobutyl o-tolyl |
Molecular Formula |
C11H16S |
Molecular Weight |
180.31 g/mol |
IUPAC Name |
1-methyl-2-(2-methylpropylsulfanyl)benzene |
InChI |
InChI=1S/C11H16S/c1-9(2)8-12-11-7-5-4-6-10(11)3/h4-7,9H,8H2,1-3H3 |
InChI Key |
JSFCLQCJAFPJOR-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1SCC(C)C |
Canonical SMILES |
CC1=CC=CC=C1SCC(C)C |
synonyms |
Isobutyl(o-tolyl) sulfide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




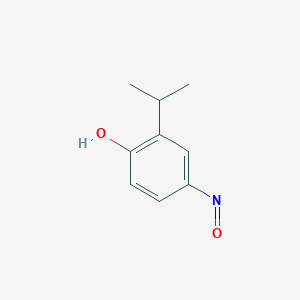
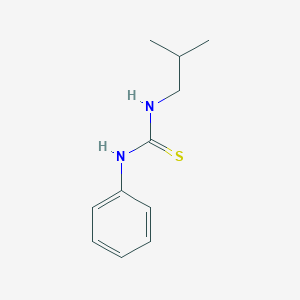
![1-[Amino(propoxy)phosphoryl]oxypropane](/img/structure/B93147.png)
